molecular formula C10H13ClF3N3 B2599397 2-(piperidin-2-yl)-5-(trifluoromethyl)pyrimidinehydrochloride CAS No. 2580222-94-0

2-(piperidin-2-yl)-5-(trifluoromethyl)pyrimidinehydrochloride

Cat. No.: B2599397
CAS No.: 2580222-94-0
M. Wt: 267.68
InChI Key: QPVFQXOCVBOFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(piperidin-2-yl)-5-(trifluoromethyl)pyrimidinehydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring attached to a pyrimidine ring, with a trifluoromethyl group at the 5-position of the pyrimidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-2-yl)-5-(trifluoromethyl)pyrimidinehydrochloride typically involves the reaction of piperidine derivatives with pyrimidine precursors. One efficient method is the Mannich reaction, where a piperidine derivative reacts with a pyrimidine precursor in the presence of formaldehyde and a secondary amine. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or water, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-2-yl)-5-(trifluoromethyl)pyrimidinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(piperidin-2-yl)-5-(trifluoromethyl)pyrimidinehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(piperidin-2-yl)pyrimidine
  • 2-(piperidin-2-yl)-5-methylpyrimidine
  • 2-(piperidin-2-yl)-4,6-dimethylpyrimidine

Uniqueness

2-(piperidin-2-yl)-5-(trifluoromethyl)pyrimidinehydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more effective in various applications compared to its analogs .

Properties

IUPAC Name

2-piperidin-2-yl-5-(trifluoromethyl)pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3.ClH/c11-10(12,13)7-5-15-9(16-6-7)8-3-1-2-4-14-8;/h5-6,8,14H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVFQXOCVBOFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC=C(C=N2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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